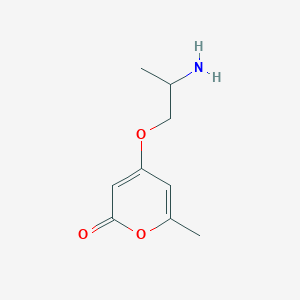

4-(2-Aminopropoxy)-6-methyl-2H-pyran-2-one

Description

Contextualization of Pyran-2-one Derivatives in Chemical and Biological Research

Pyran-2-one derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in organic synthesis and medicinal chemistry. pleiades.online These structures serve as versatile building blocks for the creation of more complex molecules and are present in numerous natural products. mdpi.com The pyran-2-one ring system is associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov Research into derivatives such as 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone) and 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (dehydroacetic acid) has established the potential of this chemical family. mdpi.comresearchgate.net

Structural Characteristics and Unique Features of 4-(2-Aminopropoxy)-6-methyl-2H-pyran-2-one

The defining structural feature of this compound is the presence of a 2-aminopropoxy side chain attached to the pyran-2-one core at the C4 position. This substituent introduces several key characteristics:

A primary amino group: This functional group can act as a hydrogen bond donor and acceptor, and as a basic center, which can significantly influence the molecule's solubility, and interactions with biological targets.

A flexible propoxy linker: The three-carbon chain provides conformational flexibility, allowing the amino group to orient itself in various spatial arrangements.

A chiral center: The aminopropoxy group contains a chiral center at the second carbon of the propyl chain, meaning the compound can exist as different stereoisomers.

These features distinguish it from more commonly studied derivatives like those with hydroxyl or acetyl groups at similar positions.

Rationale for Comprehensive Academic Research on this compound

The rationale for a thorough investigation of this compound stems from the potential for novel properties arising from its unique combination of functional groups. The introduction of an aminoalkoxy chain to the pyran-2-one scaffold could lead to new biological activities or enhance existing ones. The primary amino group, in particular, is a common pharmacophore in many drug molecules, suggesting potential applications in medicinal chemistry. Furthermore, the synthesis and characterization of this compound would contribute to the fundamental understanding of structure-activity relationships within the pyran-2-one class.

Overview of Research Objectives and Scope for this compound Studies

Given the nascent stage of research on this specific compound, the objectives for future studies are likely to be foundational. A primary goal would be the development of an efficient and scalable synthetic route. Following successful synthesis, comprehensive structural elucidation using modern spectroscopic techniques would be essential. Subsequent research would likely focus on exploring its chemical reactivity and evaluating its biological activity profile, including but not limited to antimicrobial and cytotoxic screening. The scope of such studies would be to establish a baseline of knowledge about this compound, which could then inform more specialized investigations into its potential applications.

Due to the limited availability of specific research data for this compound, detailed research findings and data tables are not yet available in the public domain. The information presented here is based on the established knowledge of the broader class of pyran-2-one derivatives and the structural inferences of the named compound.

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

4-(2-aminopropoxy)-6-methylpyran-2-one |

InChI |

InChI=1S/C9H13NO3/c1-6(10)5-12-8-3-7(2)13-9(11)4-8/h3-4,6H,5,10H2,1-2H3 |

InChI Key |

VVOHJSBGERHVPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OCC(C)N |

Origin of Product |

United States |

Synthetic Methodologies and Routes for 4 2 Aminopropoxy 6 Methyl 2h Pyran 2 One

Historical and Contemporary Approaches to Pyran-2-one Core Synthesis

The 2H-pyran-2-one scaffold is a significant motif in organic chemistry, found in numerous natural products and pharmaceuticals. researchgate.net Historically, the synthesis of this core has been approached through various classical methods. These often involved condensation reactions, such as the Knoevenagel condensation, which have been well-documented in the progression of 2-pyrone framework synthesis up to 2020. researchgate.netbohrium.com

Contemporary synthetic chemistry has introduced a host of modern techniques that offer improved efficiency and selectivity. These include microwave-assisted synthesis and a variety of catalytic methods. researchgate.netbohrium.com Palladium-catalyzed synthesis, for instance, has been a significant area of advancement, with methods like the Sonogashira coupling followed by electrophilic cyclization providing access to a range of substituted 2-pyrones. mdpi.com Another innovative approach involves a palladium-catalyzed carbonylative cross-coupling of cyclobutenones with various tin reagents, followed by thermolysis. mdpi.com N-Heterocyclic carbene (NHC) catalysis has also emerged as a powerful tool in the synthesis of these heterocycles. researchgate.net

One of the most common and biomimetic strategies for synthesizing 4-hydroxy-2-pyrones is the cyclization of 1,3,5-tricarbonyl compounds, often derived from acetoacetic esters. mdpi.com This method mirrors the processes catalyzed by polyketide synthases in nature. mdpi.com

Development of Optimized Synthesis Protocols for 4-(2-Aminopropoxy)-6-methyl-2H-pyran-2-one

The synthesis of the title compound would logically proceed through the key intermediate, 4-hydroxy-6-methyl-2H-pyran-2-one, also known as triacetic acid lactone. This compound is readily available and serves as an ideal starting point for introducing the 2-aminopropoxy side chain. beilstein-journals.org

Regioselective Functionalization Strategies

The 4-hydroxy group of triacetic acid lactone is the primary site for functionalization. Its acidity and nucleophilicity make it amenable to O-alkylation reactions. beilstein-journals.org Two mild and efficient methods for the O-functionalization of 4-hydroxy-6-alkyl-2-pyrones are the Mitsunobu reaction and oxa-Michael additions. beilstein-journals.org These reactions proceed in moderate to excellent yields and are tolerant of a range of functional groups, making them suitable for the introduction of a protected 2-aminopropoxy group. beilstein-journals.org

For instance, a Mitsunobu reaction could be employed using a protected form of 2-aminopropanol, such as N-(2-hydroxypropyl)phthalimide, in the presence of a phosphine (B1218219) and an azodicarboxylate. Subsequent deprotection would then yield the final product.

The table below outlines a proposed regioselective synthesis approach.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Hydroxy-6-methyl-2H-pyran-2-one, N-(2-hydroxypropyl)phthalimide | Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), THF | 4-(2-(1,3-Dioxoisoindolin-2-yl)propoxy)-6-methyl-2H-pyran-2-one |

| 2 | 4-(2-(1,3-Dioxoisoindolin-2-yl)propoxy)-6-methyl-2H-pyran-2-one | Hydrazine hydrate, Ethanol, Reflux | This compound |

Stereochemical Control in Synthesis

The "2-aminopropoxy" side chain contains a stereocenter. Achieving stereochemical control during the synthesis is a critical consideration. If a specific enantiomer of the final compound is desired, the synthesis must start with an enantiomerically pure form of 2-aminopropanol. The Mitsunobu reaction is known to proceed with inversion of stereochemistry at the alcohol carbon. Therefore, to obtain a specific stereoisomer of the final product, the corresponding opposite stereoisomer of the protected 2-aminopropanol should be used.

For example, to synthesize (R)-4-(2-aminopropoxy)-6-methyl-2H-pyran-2-one, one would need to start with (S)-N-(2-hydroxypropyl)phthalimide in the Mitsunobu reaction.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles can be applied to various stages of the synthesis. eurekaselect.com The use of microwave-assisted transformations can significantly reduce reaction times and energy consumption. eurekaselect.comresearchgate.net One-pot syntheses, where multiple reaction steps are carried out in a single vessel, can minimize waste and improve efficiency. researchgate.netsemanticscholar.org The development of catalytic reagents that are highly selective and can be used in small quantities is superior to the use of stoichiometric reagents. sphinxsai.com Furthermore, exploring the use of renewable raw materials and environmentally benign solvents aligns with the core tenets of green chemistry. sphinxsai.comnih.gov

Precursor Identification and Synthesis for this compound

The primary precursors for the synthesis of this compound are 4-hydroxy-6-methyl-2H-pyran-2-one and a suitable derivative of 2-aminopropanol.

4-Hydroxy-6-methyl-2H-pyran-2-one (Triacetic acid lactone): This key precursor is commercially available and can be produced industrially. mdpi.com Its synthesis often involves the cyclization of diketene (B1670635) or dehydroacetic acid. mdpi.com

2-Aminopropanol: This precursor is also commercially available in both racemic and enantiomerically pure forms. For the synthesis of the target compound, it would need to be protected, for example, as a phthalimide (B116566) or a carbamate, to prevent the amino group from interfering with the O-alkylation reaction.

The table below summarizes the key precursors and their roles.

| Precursor | Role in Synthesis |

| 4-Hydroxy-6-methyl-2H-pyran-2-one | Provides the core pyran-2-one structure. |

| 2-Aminopropanol (protected) | Introduces the 2-aminopropoxy side chain via O-alkylation. |

Scale-Up Considerations and Challenges in this compound Production for Research

Scaling up the synthesis of this compound from a laboratory setting to a pilot plant or larger scale for research purposes presents several challenges. adesisinc.com

Process Optimization: Reaction conditions that are optimal on a small scale may not be directly transferable. adesisinc.com Factors such as heat transfer, mixing efficiency, and reaction kinetics need to be carefully re-evaluated. iptsalipur.org For exothermic reactions like the Mitsunobu reaction, efficient heat dissipation is crucial to prevent side reactions and ensure safety.

Quality Control: Maintaining product purity and consistency is paramount. adesisinc.com Impurities that are easily removed on a small scale may become problematic during scale-up. Rigorous in-process controls and analytical monitoring are necessary to ensure the desired quality of the final product. iptsalipur.org

Raw Material Sourcing: The availability and consistency of starting materials in larger quantities must be secured. adesisinc.com Variations in the quality of precursors can impact the yield and purity of the final compound. aragen.com

Equipment Selection: The choice of reactors, purification equipment (e.g., for chromatography or crystallization), and drying apparatus must be appropriate for the scale of production. iptsalipur.org

Safety and Environmental Impact: A thorough risk assessment is required to identify and mitigate potential hazards associated with the process at a larger scale. Waste management and the environmental impact of the synthesis must also be considered and addressed in accordance with green chemistry principles. sphinxsai.com

Chemical Reactions and Derivatization Studies of 4 2 Aminopropoxy 6 Methyl 2h Pyran 2 One

Reactivity of the Pyran-2-one Ring System in 4-(2-Aminopropoxy)-6-methyl-2H-pyran-2-one

The pyran-2-one core of the molecule is an electron-rich heterocyclic system, which influences its susceptibility to various chemical transformations. The presence of the alkoxy group at the C4 position further activates the ring towards certain reactions.

Electrophilic Aromatic Substitution Reactions

The 4-alkoxy-6-methyl-2H-pyran-2-one system is analogous to activated aromatic compounds and is expected to undergo electrophilic substitution reactions. The electron-donating nature of the alkoxy group directs incoming electrophiles primarily to the C3 and C5 positions.

Common electrophilic substitution reactions anticipated for this scaffold include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) at the C3 or C5 position can be achieved using appropriate halogenating agents, often in the presence of a mild catalyst.

Nitration: The introduction of a nitro group (-NO2) is expected to occur under standard nitrating conditions (e.g., nitric acid and sulfuric acid), leading to nitro-substituted pyran-2-ones.

Friedel-Crafts Reactions: Acylation and alkylation at the C3 or C5 position are plausible, employing acyl halides or alkyl halides in the presence of a Lewis acid catalyst. However, the conditions must be carefully chosen to avoid side reactions involving the aminopropoxy chain.

| Reaction | Reagents and Conditions | Predicted Product |

| Bromination | Br2, Acetic Acid | 3-Bromo-4-(2-aminopropoxy)-6-methyl-2H-pyran-2-one |

| Nitration | HNO3, H2SO4 | 4-(2-Aminopropoxy)-6-methyl-3-nitro-2H-pyran-2-one |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | 3-Acetyl-4-(2-aminopropoxy)-6-methyl-2H-pyran-2-one |

Note: The table presents predicted outcomes based on the general reactivity of 4-hydroxy-6-methyl-2H-pyran-2-one and its ethers.

Nucleophilic Addition and Ring-Opening Reactions

The α,β-unsaturated lactone structure of the pyran-2-one ring makes it susceptible to nucleophilic attack. Strong nucleophiles can add to the C6 position (Michael addition) or directly attack the carbonyl group, which can potentially lead to ring-opening.

Under basic or acidic conditions, the lactone ring can be hydrolyzed to the corresponding carboxylic acid. Reactions with strong nucleophiles like organometallic reagents (e.g., Grignard reagents, organolithiums) could lead to the opening of the pyran-2-one ring. The pyran-2-one ring system can undergo ring-opening upon treatment with various nucleophiles, a reaction that has been observed in related pyran-2-one derivatives organic-chemistry.org.

| Reaction | Reagents and Conditions | Predicted Product |

| Michael Addition | Strong nucleophile (e.g., R2CuLi) | Adduct at the C5-C6 double bond |

| Ring Opening (Hydrolysis) | NaOH(aq), then H3O+ | 5-hydroxy-3-methyl-5-(2-aminopropoxy)hex-2-enoic acid |

| Reaction with Amines | Primary or secondary amines | Ring-opened amides or pyridone derivatives |

Note: The table presents predicted outcomes based on the general reactivity of 2-pyrones.

Chemical Transformations Involving the Aminopropoxy Side Chain

The aminopropoxy side chain offers a versatile handle for a variety of chemical modifications, primarily centered around the reactivity of the primary amine and the stability of the ether linkage.

Amine Functionalization (e.g., Acylation, Alkylation)

The primary amino group in the side chain is a nucleophilic center and can readily undergo reactions typical of primary amines.

Acylation: The amine can be easily acylated using acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce a wide range of functional groups.

Alkylation: Alkylation of the amine with alkyl halides can lead to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions. Reductive amination with aldehydes or ketones provides another route to substituted amines.

| Reaction | Reagents and Conditions | Predicted Product |

| Acylation | Acetyl chloride, Triethylamine | N-(2-( (6-methyl-2-oxo-2H-pyran-4-yl)oxy)propyl)acetamide |

| Alkylation | Methyl iodide, K2CO3 | 4-(2-(Dimethylamino)propoxy)-6-methyl-2H-pyran-2-one |

| Reductive Amination | Acetone, NaBH3CN | 4-(2-(Isopropylamino)propoxy)-6-methyl-2H-pyran-2-one |

Note: The table presents predicted outcomes based on the general reactivity of primary amines.

Ether Linkage Stability and Cleavage Studies

The ether bond connecting the aminopropoxy side chain to the pyran-2-one ring is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage under strong acidic conditions, particularly in the presence of a good nucleophile.

The cleavage of ethers is an acid-catalyzed nucleophilic substitution reaction wikipedia.org. The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (e.g., from HBr or HI) masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comopenstax.orglibretexts.org. The regioselectivity of the cleavage would depend on the relative stability of the potential carbocation intermediates or the steric hindrance at the two carbon atoms of the ether linkage. Given the structure, cleavage could potentially occur via an SN1 or SN2 mechanism depending on the specific conditions employed wikipedia.orglibretexts.orgopenstax.orglibretexts.org.

| Condition | Reagents | Predicted Products |

| Strong Acidic Cleavage | HBr (conc.), heat | 4-Hydroxy-6-methyl-2H-pyran-2-one and 2-bromopropan-1-amine |

| Strong Acidic Cleavage | HI (conc.), heat | 4-Hydroxy-6-methyl-2H-pyran-2-one and 2-iodopropan-1-amine |

Note: The table presents predicted outcomes based on the general principles of ether cleavage.

Computational and Theoretical Chemistry Investigations of 4 2 Aminopropoxy 6 Methyl 2h Pyran 2 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to determining the electronic characteristics of a molecule. These calculations solve approximations of the Schrödinger equation to map electron distribution and energy levels, which in turn dictate the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and can be easily polarized. For 4-(2-Aminopropoxy)-6-methyl-2H-pyran-2-one, the HOMO would likely be localized around the electron-rich aminopropoxy group and the pyranone ring's oxygen atoms, while the LUMO would be distributed over the electron-deficient parts of the pyranone ring.

Illustrative Data: FMO Properties

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.25 | Electron-donating capacity (nucleophilicity) |

| LUMO | -1.10 | Electron-accepting capacity (electrophilicity) |

| Energy Gap (ΔE) | 5.15 | Chemical reactivity and kinetic stability |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other charged species. The map uses a color spectrum to indicate charge distribution: red signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential, respectively. researchgate.net

In this compound, the MEP map would be expected to show significant negative potential (red) around the carbonyl oxygen of the pyranone ring and the nitrogen atom of the amino group, identifying them as primary sites for hydrogen bonding and electrophilic interaction. The hydrogen atoms of the amino group would exhibit positive potential (blue), marking them as sites for nucleophilic interaction.

Illustrative Data: MEP Surface Values

| Atomic Site | Potential (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen (O=C) | -35.5 | High potential for electrophilic attack / H-bond acceptor |

| Amino Nitrogen (NH2) | -28.0 | Site for electrophilic attack / H-bond acceptor |

| Amino Hydrogens (-NH2) | +25.0 | Site for nucleophilic attack / H-bond donor |

| Pyranone Ring Carbon (C=O) | +15.5 | Moderate potential for nucleophilic attack |

Conformational Analysis and Energy Landscapes of this compound

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangements of atoms and the energy barriers between them.

A torsional scan is a computational method used to explore the conformational space of a molecule by systematically rotating a specific dihedral angle and calculating the potential energy at each increment. wuxiapptec.com This process generates a potential energy surface that reveals low-energy conformers (local minima) and the transition states (energy maxima) that separate them. wuxiapptec.com The conformer with the lowest energy on this surface is termed the global minimum, representing the most probable conformation of the molecule in the gas phase. wuxiapptec.com For the subject molecule, key torsional scans would involve the C-O and C-C bonds of the aminopropoxy side chain to understand its flexibility and preferred orientation relative to the pyranone ring.

Illustrative Data: Torsional Scan of the C-O-C-C Dihedral Angle

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | +5.8 | Eclipsed (Transition State) |

| 60 | +0.8 | Gauche (Local Minimum) |

| 120 | +6.0 | Eclipsed (Transition State) |

| 180 | 0.0 | Anti (Global Minimum) |

The surrounding environment, particularly the solvent, can significantly influence a molecule's conformational equilibrium. nih.gov Solvents can stabilize certain conformers over others through intermolecular interactions like hydrogen bonding and dipole-dipole interactions. Computational models, such as the self-consistent reaction field (SCRF) theory or the conductor-like polarizable continuum model (C-PCM), are used to simulate these effects by treating the solvent as a continuous medium with a specific dielectric constant. nih.govmdpi.com A polar solvent like water would likely stabilize conformers of this compound where the polar amino group is exposed, whereas a nonpolar solvent might favor more compact, internally hydrogen-bonded structures.

Illustrative Data: Solvent Effect on Global Minimum Energy

| Solvent | Dielectric Constant | Relative Energy of Global Minimum (kcal/mol) |

|---|---|---|

| Gas Phase | 1.0 | 0.0 (Reference) |

| Chloroform | 4.8 | -1.5 |

| Methanol | 32.7 | -4.2 |

| Water | 78.4 | -5.1 |

Molecular Dynamics Simulations for Dynamic Behavior of this compound

While quantum calculations and conformational analyses provide static pictures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov MD simulations calculate the trajectories of atoms and molecules by solving Newton's equations of motion, providing a detailed understanding of conformational flexibility, solvent interactions, and the stability of specific structures. youtube.com An MD simulation of this compound in a solvent like water would reveal how the side chain moves, the stability of intramolecular hydrogen bonds, and how water molecules arrange themselves around the solute. Key metrics from an MD simulation include the Root Mean Square Deviation (RMSD) to assess structural stability and radial distribution functions to analyze solvation shells. nih.gov

Illustrative Data: Summary of a 100 ns MD Simulation in Water

| Parameter | Value | Interpretation |

|---|---|---|

| Average RMSD of Backbone | 1.8 Å | The pyranone ring remains structurally stable. |

| Average RMSD of Side Chain | 3.5 Å | The aminopropoxy side chain exhibits high flexibility. |

| Intramolecular H-Bonds | ~5% occupancy | Weak or transient internal hydrogen bonding. |

| Water Molecules in First Solvation Shell | ~25 | Indicates significant interaction with the solvent. |

Docking Studies and Molecular Modeling with Potential Biological Targets (in silico)4.4.1. Receptor Binding Site Characterization4.4.2. Ligand-Protein Interaction Prediction

Searches for in silico analyses, molecular docking simulations, receptor binding characterizations, and ligand-protein interaction predictions for this compound did not yield any specific results. While general research exists on the computational analysis of other molecules containing a 2H-pyran-2-one core structure, this information is not applicable to the specific, requested compound and its unique aminopropoxy side chain.

Consequently, no data tables or detailed research findings can be generated as per the instructions, due to the absence of foundational research on this particular molecule in the specified areas of computational chemistry.

Exploration of Biological Activities and Mechanisms in in Vitro and in Vivo Animal Models

Cell-Based Assays for Preliminary Biological Activity Screening

No publicly available data exists on the effects of 4-(2-Aminopropoxy)-6-methyl-2H-pyran-2-one on cellular viability or proliferation.

There is no published research detailing the inhibitory or activatory effects of this compound on any specific enzymes.

No studies have been published that investigate the binding affinity of this compound to any biological receptors.

Mechanistic Investigations of this compound Action

The molecular target(s) of this compound have not been identified or validated in any cellular systems according to available literature.

There is no information available regarding the modulation of any signal transduction pathways by this compound.

Gene Expression and Proteomic Profiling

There is no available data from gene expression or proteomic profiling studies for this compound. Consequently, information regarding its impact on cellular pathways, potential molecular targets, or biomarkers of response, which are typically elucidated through these methods, remains unknown.

In Vivo Efficacy and Mechanism Studies in Animal Models

Detailed preclinical research on the in vivo efficacy and mechanisms of action for this compound is not documented in the accessible scientific literature. This includes a lack of information on the following key areas of preclinical investigation:

Model Selection and Justification

No studies have been published that describe the selection and justification of specific animal models for evaluating the in vivo effects of this compound.

Dose-Response Characterization (Pre-Clinical Research Context)

There is an absence of published preclinical data concerning the dose-response relationship of this compound in any animal models.

Assessment of Pharmacodynamic Endpoints (Non-Clinical)

Information regarding the assessment of non-clinical pharmacodynamic endpoints for this compound is not available. Such studies are crucial for understanding the biochemical and physiological effects of a compound on a biological system.

Comparative Biological Activity Analysis of this compound and its Analogues

A comparative analysis of the biological activity of this compound against its structural analogues cannot be conducted, as there are no published studies detailing the synthesis and biological evaluation of this compound or a series of related analogues.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Design and Synthesis of 4-(2-Aminopropoxy)-6-methyl-2H-pyran-2-one Analogues for SAR Studies

The systematic modification of a lead compound is a fundamental strategy in SAR studies to identify key structural motifs responsible for its biological activity. For this compound, the design of analogues focuses on several key regions of the molecule: the 4-position alkoxy side chain, the 6-position methyl group, and the pyran-2-one core itself.

The synthesis of these analogues typically begins with a readily available starting material, 4-hydroxy-6-methyl-2H-pyran-2-one. The hydroxyl group at the 4-position serves as a convenient handle for introducing a variety of alkoxy side chains via Williamson ether synthesis. To explore the importance of the aminopropoxy moiety, a series of analogues can be synthesized by reacting 4-hydroxy-6-methyl-2H-pyran-2-one with a range of substituted haloalkanes under basic conditions.

Table 1: Representative Analogues of this compound for SAR Studies

| Compound ID | R Group at 4-Position | Modification Rationale |

| Parent | -O-CH2-CH(NH2)-CH3 | Lead Compound |

| Analogue 1 | -O-(CH2)n-CH3 (n=1-10) | Investigate the effect of alkyl chain length and lipophilicity. |

| Analogue 2 | -O-CH2-CH(OH)-CH3 | Determine the importance of the amino group versus a hydroxyl group. |

| Analogue 3 | -O-CH2-CH2-NH2 | Assess the impact of the methyl group on the aminopropoxy chain. |

| Analogue 4 | -O-CH2-CH(NH2)-Ph | Explore the effect of a bulky aromatic substituent on the side chain. |

| Analogue 5 | -O-CH2-C(CH3)2-NH2 | Study the influence of steric hindrance near the amino group. |

The synthesis of these analogues allows for a systematic evaluation of how changes in the side chain's length, polarity, and steric bulk affect biological activity. For instance, a study on 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors revealed that the length of the alkyl chain at the 4-position significantly influences activity, with longer chains generally showing increased potency up to a certain point.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of unsynthesized analogues and for gaining a deeper understanding of the physicochemical properties that drive biological response.

The development of a robust QSAR model for this compound analogues requires a dataset of compounds with experimentally determined biological activities. A variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, are calculated for each analogue. These descriptors can include parameters such as:

LogP: A measure of lipophilicity.

Molar Refractivity (MR): A measure of steric bulk.

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and potential for hydrogen bonding.

Quantum chemical descriptors: Such as HOMO and LUMO energies.

Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to generate the QSAR equation. For a hypothetical series of 4-(alkoxy)-6-methyl-2H-pyran-2-one analogues, a QSAR equation might take the form:

log(1/IC50) = a(LogP) - b(TPSA) + c(MR) + d

Where 'a', 'b', and 'c' are coefficients for each descriptor, and 'd' is a constant. Such an equation would suggest that activity increases with lipophilicity and steric bulk, while decreasing with polarity.

The predictive power of a QSAR model must be rigorously validated to ensure its reliability. Common validation techniques include:

Internal Validation (Cross-validation): The dataset is divided into training and test sets. The model is built using the training set and then used to predict the activities of the compounds in the test set. A high correlation between predicted and experimental activities indicates a robust model.

External Validation: The model is used to predict the activity of a new set of compounds that were not used in the model's development.

A statistically significant QSAR model with good predictive ability can then be used to prioritize the synthesis of new analogues with potentially enhanced activity.

Identification of Key Pharmacophoric Features in this compound

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Identifying the key pharmacophoric features of this compound is crucial for understanding its interaction with its biological target and for designing novel, structurally diverse compounds with similar activity.

Based on the structure of the parent compound and its analogues, a hypothetical pharmacophore model can be proposed. This model would likely include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the pyran-2-one ring.

A Hydrogen Bond Donor: The primary amine of the aminopropoxy side chain.

A Hydrophobic Feature: The methyl group at the 6-position and the alkyl portion of the side chain.

An additional Hydrogen Bond Acceptor: The ether oxygen in the alkoxy side chain.

Computational methods, such as ligand-based and structure-based pharmacophore modeling, can be employed to refine this hypothesis. In silico studies on similar 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives have suggested that the pyran-2-one moiety acts as a key interaction point within the binding site of its target protein, with the alkoxy side chain extending into a hydrophobic pocket.

Correlation of Structural Modifications with Biological Responses in In Vitro Systems

The ultimate test of any SAR study is the correlation of structural modifications with a measurable biological response in a relevant in vitro assay. For analogues of this compound, this involves synthesizing the designed compounds and evaluating their activity in assays pertinent to their therapeutic target.

For instance, in the context of quorum sensing inhibition, a series of 4-(alkyloxy)-6-methyl-2H-pyran-2-one analogues were evaluated for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. The results, summarized in the table below, demonstrate a clear SAR.

Table 2: In Vitro Biofilm Inhibition by 4-(alkyloxy)-6-methyl-2H-pyran-2-one Analogues

| Compound ID | Alkyl Chain Length at C4 | Biofilm Inhibition (%) at 100 µM |

| Analogue A | C6 | 25 |

| Analogue B | C8 | 45 |

| Analogue C | C10 | 60 |

| Analogue D | C12 | 75 |

| Analogue E | C14 | 65 |

These data indicate that the inhibitory activity increases with the length of the alkyl chain up to twelve carbons, after which the activity begins to decrease. This suggests an optimal lipophilicity and size for the side chain to fit within the binding pocket of the target protein. Similar systematic studies on the aminopropoxy series would be necessary to establish a definitive SAR for that specific class of analogues.

Exploration of Stereoisomeric Effects on Activity

The presence of a chiral center in the 2-aminopropoxy side chain of this compound means that it exists as a pair of enantiomers, (R)- and (S)-. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the two enantiomers.

To investigate the stereoisomeric effects on the activity of this compound, the individual (R)- and (S)-enantiomers would need to be synthesized or separated from the racemic mixture. This can be achieved through stereoselective synthesis using a chiral starting material or through chiral chromatography.

A hypothetical comparison of the activity of the enantiomers of this compound is presented below.

Table 3: Hypothetical Biological Activity of Stereoisomers

| Compound | Stereochemistry | IC50 (µM) |

| Racemic Mixture | (R/S) | 10 |

| Enantiomer 1 | (R) | 2 |

| Enantiomer 2 | (S) | 50 |

Such a result would indicate that the (R)-enantiomer is the eutomer and is responsible for the majority of the observed biological activity. This information is critical for the development of a more potent and potentially safer therapeutic agent, as it may be possible to develop the single, more active enantiomer as the drug candidate.

Advanced Analytical Methodologies for 4 2 Aminopropoxy 6 Methyl 2h Pyran 2 One Research

Spectroscopic Characterization Techniques

Spectroscopic methods are paramount in determining the molecular structure and bonding of a compound. By interacting with electromagnetic radiation, molecules provide a fingerprint that allows for detailed structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. For 4-(2-Aminopropoxy)-6-methyl-2H-pyran-2-one, both ¹H and ¹³C NMR would be essential.

¹H NMR: This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals would correspond to the protons of the methyl group on the pyranone ring, the protons of the aminopropoxy side chain (including the CH, CH₂, and NH₂ groups), and the protons on the pyranone ring itself. The splitting patterns (e.g., doublets, triplets, multiplets) would help to establish the connectivity of these protons.

¹³C NMR: This would reveal the number of different carbon atoms in the molecule and their electronic environments. Distinct signals would be expected for the carbonyl carbon of the pyranone ring, the olefinic carbons, the carbon bearing the methyl group, the carbons of the aminopropoxy chain, and the carbon attached to the oxygen of the pyranone ring.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and would require experimental verification.)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (on pyranone) | ~2.2 | s |

| CH (on pyranone) | ~5.8 | s |

| O-CH₂ | ~4.1 | t |

| CH-NH₂ | ~3.5 | m |

| CH₃ (on propoxy) | ~1.2 | d |

| NH₂ | Broad signal | s |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular formula of this compound. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the aminopropoxy side chain, which would further support the proposed structure.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₅NO₃ |

| Molecular Weight | 197.23 g/mol |

| [M+H]⁺ (for ESI-MS) | m/z 198.11 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the N-H stretching of the amine group, C-H stretching of the alkyl groups, the C=O stretching of the α,β-unsaturated lactone, C=C stretching of the pyranone ring, and C-O stretching of the ether linkage.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The 2H-pyran-2-one core constitutes a conjugated system, and thus, a characteristic absorption maximum (λ_max) in the UV region would be anticipated.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of the target compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment of non-volatile compounds. A reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The method would be optimized for resolution, peak shape, and analysis time by adjusting the mobile phase composition, flow rate, and column temperature. A UV detector would be used to monitor the elution of the compound.

Gas Chromatography (GC) for Volatile Intermediates

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC would be a valuable tool for monitoring the progress of its synthesis by analyzing volatile starting materials or intermediates. For instance, if the synthesis involves smaller, more volatile precursors, GC could be used to determine their consumption and the formation of intermediates.

Crystallography for Solid-State Structural Analysis

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties. The process involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted beams is used to construct an electron density map, from which the atomic structure of the molecule can be elucidated. researchgate.net

While specific crystallographic data for this compound is not publicly available, analysis of structurally related pyranone derivatives provides insight into the typical solid-state features of this class of compounds. For instance, studies on various 4H-pyran derivatives reveal that the pyran ring can adopt conformations such as a flattened-boat. iucr.orgnih.gov The solid-state packing of these molecules is often stabilized by a network of intermolecular hydrogen bonds and other non-covalent interactions. nih.govnih.gov

For example, the analysis of a related 4H-pyran derivative, methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, provides a template for the type of data obtained from a crystallographic study. nih.gov Such an analysis yields precise unit cell dimensions, space group information, and key structural features. In the crystal structure of this analogue, intermolecular N—H⋯N and N—H⋯O hydrogen bonds are critical in linking molecules to form a stable three-dimensional architecture. nih.gov Hirshfeld surface analysis can further be employed to quantify the different intermolecular contacts that contribute to the crystal packing. iucr.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.3069 (8) |

| b (Å) | 9.7023 (7) |

| c (Å) | 24.812 (2) |

| β (°) | 94.862 (6) |

| Volume (ų) | 2949.1 (4) |

| Z | 8 |

| Key Intermolecular Interactions | N—H⋯N, N—H⋯O hydrogen bonds |

Advanced Techniques for Metabolite Identification in Research Samples (Non-Clinical)

In non-clinical research, identifying the metabolic fate of a compound is essential for understanding its biotransformation and disposition. Metabolomics, the comprehensive study of metabolites in a biological system, employs advanced analytical platforms to identify and quantify these small molecules. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are two of the most powerful and complementary techniques used for this purpose. bioanalysis-zone.comnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for metabolite profiling due to its exceptional sensitivity and selectivity. scispace.com The method couples the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry. nih.gov This allows for the separation of complex mixtures of metabolites from biological matrices (e.g., plasma, urine, liver microsomes) followed by their structural characterization. scispace.com

In a typical workflow, the biological sample is analyzed to generate a data matrix, which is then subjected to multivariate data analysis to screen for potential drug-related metabolites. researchgate.net Metabolites are identified by comparing the mass-to-charge ratio (m/z) and fragmentation patterns of potential metabolites with the parent compound. Common metabolic transformations include Phase I reactions (e.g., oxidation, hydroxylation, dealkylation) and Phase II reactions (e.g., glucuronidation, sulfation), which modify the parent molecule and alter its mass.

For this compound, several metabolic pathways can be predicted based on its chemical structure. The aminopropoxy side chain is susceptible to N-dealkylation and oxidation, while the pyranone ring and methyl group can undergo hydroxylation. The primary amine and any newly formed hydroxyl groups are potential sites for Phase II conjugation.

| Metabolic Reaction | Predicted Metabolite Structure | Mass Shift from Parent (Da) |

|---|---|---|

| Hydroxylation (Ring or Methyl) | Addition of -OH group | +16 |

| N-Oxidation | Formation of N-oxide on the primary amine | +16 |

| O-Dealkylation | Cleavage of the ether linkage | -57 (Loss of propoxyamine) |

| Oxidative Deamination | Conversion of -CH₂NH₂ to -CHO | -1 |

| Glucuronidation | Conjugation with glucuronic acid | +176 |

| Sulfation | Conjugation with a sulfate (B86663) group | +80 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly robust and reproducible technique for metabolite identification and quantification. nih.gov Unlike mass spectrometry, NMR is inherently quantitative without the need for identical isotope-labeled standards and is non-destructive, allowing the sample to be used for further analyses. nih.govnih.gov It provides detailed structural information about metabolites by detecting atomic nuclei such as ¹H, ¹³C, and ³¹P. nih.govmdpi.com

The identification of unknown metabolites is a significant challenge in metabolomics, and NMR is considered a gold standard method for this purpose. nih.gov One-dimensional (1D) ¹H NMR spectra provide a rapid metabolic snapshot of a sample, showing signals for all proton-containing molecules. However, due to the complexity of biological samples, significant signal overlap can occur.

Two-dimensional (2D) NMR experiments are particularly powerful for elucidating the structures of novel metabolites by resolving overlapping signals and establishing connectivity between atoms. nih.gov Experiments like COSY (Correlation Spectroscopy) reveal proton-proton couplings within the same molecule, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range proton-carbon correlations. mdpi.com This suite of experiments allows for the piecing together of molecular fragments to determine the complete structure of a metabolite.

| NMR Experiment | Information Provided | Application in Metabolite Characterization |

|---|---|---|

| 1D ¹H NMR | Chemical shift, signal intensity (quantification), coupling constants. | Initial screening and quantification of major metabolites. |

| 2D ¹H-¹H COSY | Shows correlations between scalar-coupled protons (¹H-¹H J-coupling). | Identifies adjacent protons and helps trace out spin systems (e.g., alkyl chains). |

| 2D ¹H-¹H TOCSY | Correlates all protons within a given spin system. | Identifies all protons belonging to a single molecule, even if not directly coupled. |

| 2D ¹H-¹³C HSQC | Correlates protons with their directly attached carbons. | Assigns protons to specific carbons, providing a C-H framework. |

| 2D ¹H-¹³C HMBC | Shows correlations between protons and carbons over 2-3 bonds. | Connects molecular fragments and establishes the overall carbon skeleton. |

Future Research Directions and Perspectives for 4 2 Aminopropoxy 6 Methyl 2h Pyran 2 One

Development of Novel Synthetic Routes with Enhanced Efficiency

Modern synthetic methodologies that could be explored include:

One-Pot Reactions: Designing a one-pot synthesis, where multiple reaction steps are carried out in the same vessel, could significantly improve efficiency by reducing the need for intermediate purification steps. researchgate.netresearchgate.net

Catalytic Methods: The use of transition-metal catalysis or organocatalysis could offer milder reaction conditions and improved selectivity, leading to higher yields and reduced byproducts. researchgate.net

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly reproducible production of the target compound.

A comparative analysis of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Challenges | Hypothetical Yield Improvement |

| Traditional Multi-Step Synthesis | Well-established chemistry | Time-consuming, lower overall yield | Baseline |

| One-Pot Synthesis | Reduced reaction time, lower solvent usage | Optimization of reaction conditions | 20-30% |

| Catalytic Asymmetric Synthesis | High enantiomeric purity, milder conditions | Catalyst cost and sensitivity | 30-40% |

| Flow Chemistry | Scalability, improved safety and control | Initial setup cost and optimization | >50% |

Advanced Mechanistic Elucidation in Complex Biological Systems

Understanding the precise mechanism of action (MOA) is critical for the rational development of any therapeutic agent. smallmolecules.com For 4-(2-Aminopropoxy)-6-methyl-2H-pyran-2-one, future research should be directed at identifying its molecular targets and elucidating the downstream signaling pathways it modulates.

A multi-pronged approach will be essential for a comprehensive mechanistic understanding:

Target Identification: Techniques such as affinity chromatography, chemical proteomics, and computational target prediction can be employed to identify the primary protein targets of the compound.

Structural Biology: X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information of the compound bound to its target, offering insights into the specific molecular interactions. nih.govnih.govresearchgate.net

Cell-Based Assays: A battery of cell-based assays will be necessary to probe the compound's effects on various cellular processes, such as cell proliferation, apoptosis, and inflammation.

The following table outlines a potential workflow for mechanistic elucidation.

| Phase | Objective | Methodologies | Expected Outcome |

| Phase 1: Initial Screening | Identify potential biological activities | High-throughput screening (HTS) against various cell lines | A profile of cellular responses |

| Phase 2: Target Identification | Pinpoint the molecular target(s) | Affinity purification, genetic screening | A list of candidate protein targets |

| Phase 3: Target Validation | Confirm the interaction with the identified target(s) | Biophysical assays (e.g., SPR, ITC), gene knockdown/knockout studies | Confirmation of direct target engagement |

| Phase 4: Pathway Analysis | Elucidate the downstream biological effects | Transcriptomics, proteomics, phosphoproteomics | A detailed understanding of the modulated signaling pathways |

Rational Design of Second-Generation Analogues Based on SAR Insights

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. jove.comnumberanalytics.com A systematic SAR investigation of this compound will be crucial for the design of second-generation analogues with improved therapeutic profiles.

Future research in this area should involve the synthesis and evaluation of a library of analogues with modifications at key positions of the molecule:

The Aminopropoxy Side Chain: Variations in the length and branching of the aminoalkyl chain, as well as the nature of the amino group (primary, secondary, or tertiary), could significantly impact target binding and physicochemical properties.

The Methyl Group at C6: Replacement of the methyl group with other alkyl or aryl substituents could explore additional binding pockets on the target protein.

The Pyranone Core: While generally a stable scaffold, subtle modifications to the pyranone ring could influence its electronic properties and metabolic stability.

The insights gained from these studies will inform the rational design of new compounds, a process that can be accelerated by computational modeling techniques such as quantitative structure-activity relationship (QSAR) and molecular docking. drugdesign.orgnih.govresearchgate.net

A hypothetical SAR study is outlined in the table below.

| Analogue Modification | Rationale | Predicted Impact on Activity |

| Variation of the aminopropoxy chain length | To probe the size of the binding pocket | Shorter or longer chains may decrease activity, indicating an optimal length |

| Introduction of a chiral center in the side chain | To investigate stereospecific interactions with the target | One enantiomer may exhibit significantly higher potency |

| Substitution of the C6-methyl group with a phenyl ring | To explore potential pi-stacking interactions | May increase binding affinity if an aromatic binding pocket is present |

| Bioisosteric replacement of the pyranone oxygen | To modulate the compound's electronic and pharmacokinetic properties | Could improve metabolic stability or cell permeability |

Exploration of this compound in Novel Research Applications

The 2H-pyran-2-one scaffold is known for its diverse biological activities, suggesting that this compound could have applications beyond a single therapeutic area. mdpi.comresearchgate.netresearchgate.net Future research should explore the potential of this compound in a variety of disease models.

Potential new research applications could include:

Neurodegenerative Diseases: Given the anti-inflammatory properties of some pyranone derivatives, this compound could be investigated for its potential to mitigate neuroinflammation in models of Alzheimer's or Parkinson's disease.

Infectious Diseases: The aminopropoxy moiety could confer antimicrobial properties, warranting investigation against a panel of pathogenic bacteria and fungi. acs.org

Oncology: Many natural products containing the pyranone core exhibit cytotoxic activity against cancer cell lines. nih.gov The compound could be screened against a diverse panel of cancer cell lines to identify potential anticancer activity.

Collaborative Research Opportunities and Interdisciplinary Approaches

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. tandfonline.comparabolicdrugs.comacs.org Advancing the study of this compound will require the combined expertise of scientists from various fields.

Key areas for collaboration include:

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic research and clinical development, providing access to specialized resources and expertise. acs.orgtandfonline.com

Medicinal Chemistry and Biology: A close working relationship between medicinal chemists synthesizing new analogues and biologists evaluating their activity is essential for efficient SAR-driven lead optimization. mssm.eduindianabiosciences.org

Computational and Experimental Sciences: Integrating computational modeling with experimental validation can accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. mdpi.comresearchgate.net

Effective collaboration will be crucial for navigating the multifaceted challenges of drug development and maximizing the therapeutic potential of this compound. acs.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.